Cas no 1536778-50-3 (4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine)

4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine is a benzothiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a benzothiazole core linked to a branched aliphatic amine, offering unique reactivity and binding properties. The compound’s heterocyclic moiety enhances its utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or antimicrobial pathways. The methyl substitution on the butyl chain may influence steric and electronic properties, improving selectivity in molecular interactions. This compound is valued for its synthetic versatility and potential as a scaffold for developing novel therapeutic agents or functional materials. Proper handling and storage are recommended due to its reactive amine group.
4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine structure
1536778-50-3 structure
Product Name:4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine
CAS No:1536778-50-3
MF:C12H16N2S
MW:220.333841323853
MDL:MFCD23775581
CID:5606163
PubChem ID:79819274
Update Time:2025-05-26

4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1536778-50-3
    • AKOS018377724
    • 4-(1,3-benzothiazol-2-yl)-2-methylbutan-1-amine
    • EN300-956485
    • 4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine
    • MDL: MFCD23775581
    • Inchi: 1S/C12H16N2S/c1-9(8-13)6-7-12-14-10-4-2-3-5-11(10)15-12/h2-5,9H,6-8,13H2,1H3
    • InChI Key: GSCUZQWOMVQVTB-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1CCC(C)CN

Computed Properties

  • Exact Mass: 220.10341969g/mol
  • Monoisotopic Mass: 220.10341969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 67.2Ų

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4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine Related Literature

Additional information on 4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine

4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine: A Comprehensive Overview

The compound 4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine (CAS No: 1536778-50-3) is a fascinating organic molecule with a unique structure and diverse applications. This compound belongs to the class of benzothiazole derivatives, which have gained significant attention in recent years due to their versatile properties and potential uses in various fields such as materials science, pharmacology, and analytical chemistry.

The molecular structure of 4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine consists of a benzothiazole ring system attached to a substituted butanamine group. The benzothiazole moiety is a bicyclic structure comprising a benzene ring fused with a thiazole ring, which contributes to the compound's aromaticity and stability. The presence of the amino group (-NH₂) at the terminal position of the butane chain introduces additional functional diversity, enabling this compound to participate in various chemical reactions and interactions.

Recent studies have highlighted the potential of benzothiazole derivatives in the development of advanced materials. For instance, researchers have explored the use of these compounds in the synthesis of fluorescent materials, where their unique electronic properties allow for efficient light emission under specific conditions. This property makes them promising candidates for applications in optoelectronics and sensing technologies.

In the field of pharmacology, 4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine has shown potential as a lead compound for drug development. Its structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable starting point for designing bioactive molecules. Recent research has focused on its ability to modulate cellular signaling pathways, which could pave the way for novel therapeutic interventions.

The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-methylbutan-1-amine involves a multi-step process that typically begins with the preparation of the benzothiazole core. Various methods have been reported in the literature, including condensation reactions and coupling strategies. The choice of synthetic route depends on factors such as yield optimization and cost-effectiveness. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making large-scale production more feasible.

One of the most intriguing aspects of this compound is its ability to act as a chelating agent due to its nitrogen-rich structure. This property has led to its exploration in metal coordination chemistry and catalysis. Researchers have demonstrated that benzothiazole derivatives can form stable complexes with transition metals, which can be utilized in catalytic cycles for organic transformations.

In terms of environmental applications, 4-(1,3-Benzothiazol-2-yl)-2-methylbutan

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